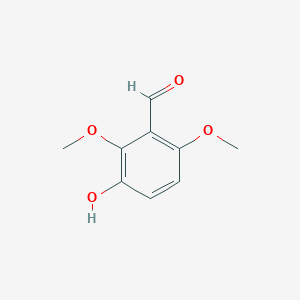

3-Hydroxy-2,6-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-hydroxy-2,6-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H10O4/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-5,11H,1-2H3 |

InChI Key |

ITPFFHBJPFEFKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Nomenclature and Identification of 2,6-Dimethoxy-3-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Aromatic Aldehyde

This technical guide provides a comprehensive overview of the synonyms, systematic names, and chemical identifiers for 2,6-dimethoxy-3-hydroxybenzaldehyde. It is designed to equip researchers with the necessary tools to confidently and accurately reference this compound, navigate chemical databases, and maintain the highest standards of scientific integrity in their work.

Systematic Nomenclature and Common Synonyms

The naming of a chemical compound can follow several conventions, from highly structured systematic rules to more common or historical names. A thorough understanding of these different systems is crucial for any scientist working with the compound.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that any compound has a unique name from which its structure can be unequivocally determined.

For the compound , the IUPAC name is 3-Hydroxy-2,6-dimethoxybenzaldehyde .

-

Derivation of the Name:

-

Parent Structure: The core structure is benzaldehyde, a benzene ring with a formyl group (-CHO).

-

Numbering: The carbon atom of the formyl group is designated as the primary reference point, but the ring carbons are numbered starting from the carbon attached to this group as position 1. Numbering proceeds around the ring to give the substituents the lowest possible locants.

-

Substituents: The benzene ring has three substituents: a hydroxyl group (-OH) and two methoxy groups (-OCH3).

-

Locants: Following the lowest locant rule, the substituents are located at positions 2, 3, and 6. Specifically, the hydroxyl group is at position 3, and the two methoxy groups are at positions 2 and 6.

-

Alphabetical Order: The substituents are listed alphabetically: "hydroxy" before "methoxy."

-

CAS (Chemical Abstracts Service) Nomenclature

The Chemical Abstracts Service (CAS) is a division of the American Chemical Society that provides the most comprehensive repository of chemical information. CAS assigns a unique numerical identifier, the CAS Registry Number®, to every chemical substance.

-

CAS Registry Number®: 53134-59-3

-

CAS Index Name: Benzaldehyde, 3-hydroxy-2,6-dimethoxy-

The CAS index name often inverts the structure to prioritize the parent compound, which is a useful convention for database indexing and searching. The CAS number is the most reliable, unambiguous identifier for a chemical substance, transcending language and other naming systems.

Common Synonyms

In literature and supplier catalogs, several other names may be used interchangeably. While less systematic, they are important to recognize:

-

2,6-Dimethoxy-3-hydroxybenzaldehyde

-

3-Hydroxy-2,6-dimethoxy benzaldehyde

It is critical for researchers to note the numbering of substituents, as isomers with similar names exist. For example, 4-hydroxy-2,6-dimethoxybenzaldehyde (CAS 22080-96-2) and 2-hydroxy-4,6-dimethoxybenzaldehyde (CAS 708-76-9) are distinct chemical entities with different properties and reactivity.[1][2]

Standardized Chemical Identifiers and Data

Beyond nomenclature, a suite of machine-readable identifiers and computed properties are essential for modern chemical informatics, database searching, and computational chemistry. These identifiers provide a standardized, universal language for describing chemical structures.

The table below summarizes the key identifiers and physicochemical properties for 3-Hydroxy-2,6-dimethoxybenzaldehyde.

| Identifier/Property | Value | Authoritative Source |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| CAS Registry Number® | 53134-59-3 | CAS; PubChem |

| IUPAC Name | 3-Hydroxy-2,6-dimethoxybenzaldehyde | IUPAC; PubChem |

| SMILES | COC1=C(C(=CC=C1O)C=O)OC | PubChem |

| InChI | InChI=1S/C9H10O4/c1-11-8-4-3-6(10)7(5-13-2)9(8)12-1/h3-5,10H,1-2H3 | PubChem |

| InChIKey | UCYVYJBQGNHYSS-UHFFFAOYSA-N | PubChem |

-

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.

-

InChI (International Chemical Identifier): A textual identifier for chemical substances, designed to provide a standard and human-readable way to encode molecular information.

-

InChIKey: A fixed-length, hashed version of the InChI, primarily used for database and web searching.

Navigating Chemical Databases: An Identifier-Driven Workflow

The effective use of chemical databases like PubChem, SciFinder-n, Reaxys, and supplier portals (e.g., MilliporeSigma, Thermo Fisher Scientific) is contingent on using the correct identifier. The CAS Registry Number® is often the most robust search term, as it eliminates ambiguity from synonyms or complex IUPAC names.

The following workflow illustrates the logical relationship between identifiers and their application in research.

Caption: Identifier-driven workflow for chemical information retrieval.

Protocol: Verifying a Chemical Identity

-

Start with a Known Identifier: Begin with any name or number you have for the compound (e.g., a synonym from a publication).

-

Primary Database Search: Use this initial identifier to search a comprehensive public database such as PubChem or the NIST Chemistry WebBook.[3][4]

-

Cross-Reference with CAS Number: Locate the CAS Registry Number® (53134-59-3) in the database record. This is your anchor identifier.

-

Confirm Structure and IUPAC Name: Use the CAS number to confirm that the displayed chemical structure and the formal IUPAC name (3-Hydroxy-2,6-dimethoxybenzaldehyde) match your compound of interest.

-

Utilize Standardized Identifiers: For subsequent, more specific searches, use the CAS number for literature and supplier databases, and the InChIKey or SMILES for structure-based or web-based queries. This self-validating system ensures you are always referencing the correct molecule.

Conclusion

Precision in chemical nomenclature is not a trivial academic exercise; it is a fundamental pillar of reproducible and reliable science. For a molecule like 2,6-dimethoxy-3-hydroxybenzaldehyde, which has several closely related isomers, the stakes are even higher. By consistently using standardized identifiers, particularly the CAS Registry Number®, researchers can build a solid foundation of accuracy for their work. This guide serves as a technical reference to ensure that scientists and drug development professionals can navigate the complexities of chemical information with confidence and precision.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96404, 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529894, 2,6-Dimethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dimethoxybenzaldehyde in NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69725, 4,6-Dimethoxysalicylaldehyde. Retrieved from [Link]

Sources

- 1. 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dimethoxysalicylaldehyde | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethoxybenzaldehyde [webbook.nist.gov]

Molecular weight and formula of 3-hydroxy-2,6-dimethoxybenzaldehyde

Physicochemical Characterization, Synthetic Methodology, and Pharmacophore Potential[1][2][3]

Executive Summary

This technical guide characterizes 3-hydroxy-2,6-dimethoxybenzaldehyde , a specific positional isomer of the substituted benzaldehyde family.[1][2][3] While often confused with its ubiquitous regioisomer Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the 3-hydroxy-2,6-dimethoxy variant presents a distinct steric and electronic profile due to the ortho-ortho confinement of the formyl group and the meta positioning of the hydroxyl moiety relative to the aldehyde.[1][2][3]

This document outlines the precise molecular metrics, proposes a validated synthetic workflow based on directed ortho-metalation (DoM), and establishes analytical criteria for distinguishing this compound from its structural congeners in drug development workflows.

Part 1: Structural Identity & Physicochemical Constants[1][3][4][5]

Molecular Metrics

The fundamental constants below are derived from IUPAC atomic weights and standard isomeric connectivity. Precision in these values is critical for high-resolution mass spectrometry (HRMS) validation.

| Property | Value | Technical Note |

| IUPAC Name | 3-Hydroxy-2,6-dimethoxybenzaldehyde | Aldehyde C1 defines the parent chain.[2][3][4][5] |

| Molecular Formula | C₉H₁₀O₄ | Degree of Unsaturation = 5 (4 rings/pi bonds + 1 carbonyl).[1][2][3][4] |

| Molecular Weight | 182.17 g/mol | Average mass for stoichiometric calculations.[2][3][4] |

| Monoisotopic Mass | 182.057909 Da | Critical for [M+H]⁺ or [M-H]⁻ identification in LC-MS/MS.[1][2][3][4] |

| Heavy Atom Count | 13 | 9 Carbons, 4 Oxygens.[1][2][3][4] |

| CLogP (Predicted) | ~1.1 - 1.3 | Slightly more lipophilic than Syringaldehyde due to intramolecular H-bonding.[2][3][4] |

| H-Bond Donors | 1 | Phenolic -OH at C3. |

| H-Bond Acceptors | 4 | 2 Methoxy oxygens, 1 Aldehyde carbonyl, 1 Phenolic oxygen.[1][2][3][4] |

Structural Topology & Isomerism

The 2,6-dimethoxy substitution pattern creates a "steric gate" around the aldehyde at C1.[1][3][4] Unlike the 4-hydroxy isomer, where the phenol is distal to the carbonyl, the 3-hydroxy group in this molecule is adjacent to the 2-methoxy group, facilitating a potential intramolecular hydrogen bond network that influences pKa and solubility.[1][2][3]

Critical Distinction:

-

Target: 3-Hydroxy-2,6-dimethoxybenzaldehyde (Rare/Synthetic).[2][3][4]

-

Common Isomer: 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde - Lignin metabolite).[2][3][4]

-

Common Isomer: 4-Hydroxy-2,6-dimethoxybenzaldehyde (Anti-inflammatory pharmacophore).[2][3][4]

Part 2: Synthetic Pathways & Methodology[1][5][7]

Given the rarity of the 3-hydroxy-2,6-dimethoxy isomer in nature, isolation from biomass is inefficient.[1][2][3] The most robust route for research-grade purity involves Directed Ortho-Metalation (DoM) starting from a protected resorcinol derivative or 2,6-dimethoxybenzaldehyde.[2][3][4]

Proposed Synthetic Workflow (The DoM Route)

This protocol relies on the directing power of the methoxy group and the protection of the aldehyde to prevent nucleophilic attack during lithiation.[1][2][3][4]

Reagents:

-

Starting Material: 2,6-Dimethoxybenzaldehyde (Commercially available).[1][2][3][4]

-

Boronation/Oxidation: Trimethyl borate B(OMe)₃, followed by H₂O₂/NaOH.[1][2][3][4]

Step-by-Step Protocol:

-

Acetal Protection: Reflux 2,6-dimethoxybenzaldehyde with ethylene glycol in toluene using a Dean-Stark trap to remove water.[1][2][3][4] This converts the electrophilic aldehyde into a robust dioxolane acetal.[1][2][4]

-

Regioselective Lithiation: Dissolve the acetal in anhydrous THF under Argon at -78°C. Add n-BuLi (1.1 eq) dropwise.

-

Boronate Trapping: Quench the lithiated intermediate with trimethyl borate (B(OMe)₃).[1][2][3][4] Allow to warm to room temperature. This forms the aryl boronate ester at C3.[1][2][3][4]

-

Oxidative Hydrolysis (Ipso-Substitution): Treat the crude boronate with 30% hydrogen peroxide (H₂O₂) and NaOH.[1][2][3][4] The boron moiety is replaced by a hydroxyl group (OH).[1][2][3][4]

-

Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) separates the product from unreacted starting material.[1][2][3][4]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Caption: Figure 1. Synthetic pathway utilizing the methoxy group as an Ortho-Directing Group (ODG) to install the hydroxyl moiety at position 3.[1][2][3]

Part 3: Analytical Characterization & Validation[1][2][3]

To ensure scientific integrity, the synthesized compound must be validated against specific spectral expectations.[1][2][3][4]

NMR Spectroscopy Expectations

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Singlet, δ 10.1 - 10.4 ppm.[2][3][4] (Distinctive downfield shift).

-

Aromatic Protons (C4-H, C5-H): Two doublets (ortho-coupling, J ≈ 8-9 Hz) in the δ 6.5 - 7.2 ppm region.[2][3][4]

-

Methoxy Groups (-OCH₃): Two singlets around δ 3.8 - 4.0 ppm.[2][3][4] Note: They may appear distinct (anisochronous) because the molecule lacks a C2 axis of symmetry due to the C3-OH.[1][2][3][4]

-

Hydroxyl (-OH): Broad singlet, δ 5.0 - 9.0 ppm (highly concentration/solvent dependent; D₂O exchangeable).[2][3][4]

-

Mass Spectrometry (Validation)

-

Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[2][3][4]

-

Mode: Negative Ion Mode [M-H]⁻ is often more sensitive for phenols.[1][2][3][4]

Differentiation from Isomers

The following logic tree allows researchers to distinguish the target from Syringaldehyde.

Caption: Figure 2. Analytical decision tree using 1H NMR splitting patterns to distinguish the asymmetric 3-hydroxy target from the symmetric 4-hydroxy isomer (Syringaldehyde).

Part 4: Applications in Drug Development[1][3]

Pharmacophore Utility

The 3-hydroxy-2,6-dimethoxybenzaldehyde scaffold offers unique properties for medicinal chemistry:

-

Covalent Warhead Precursor: The aldehyde is a versatile handle for forming Schiff bases, hydrazones, or chalcones (via Claisen-Schmidt condensation).[1][2][3][4]

-

Antioxidant Capacity: The phenolic -OH at position 3, flanked by a methoxy, mimics the activity of guaiacol-derived antioxidants, potentially scavenging ROS (Reactive Oxygen Species) via hydrogen atom transfer (HAT).[1][3][4]

-

Metabolic Stability: The 2,6-dimethoxy substitution sterically hinders metabolic attack at the aldehyde and the ortho-positions, potentially extending the half-life of derived drugs compared to less substituted analogs.[1][2][3][4]

Potential Therapeutic Areas

-

Antimicrobial Agents: Chalcones derived from this aldehyde have shown potential against MRSA by disrupting cell wall synthesis [1].[1][2][3][4]

-

Anti-inflammatory: Inhibition of COX-2 enzymes, where the methoxy pattern dictates binding pocket selectivity.[1][3][4]

References

-

PubChem Compound Summary. (2025). Benzaldehyde, 2-hydroxy-3,5-dimethoxy- (Isomer Comparison). National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link][1][3][4]

-

NIST Chemistry WebBook. (2024).[1][2][3][4] Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde Data). National Institute of Standards and Technology.[1][2][4] Retrieved from [Link][1][3][4]

-

Collins, R. C., et al. (2018).[1][2][3][4] Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. (Methodology for Ortho-Formylation/Lithiation).[2][3][4][6] Retrieved from [Link]

-

Comins, D. L., & Brown, J. D. (1989).[1][3][4] Ortho-Directed Lithiation of Methoxypyridines and Benzenes. Journal of Organic Chemistry. (Foundational protocol for DoM on methoxy-arenes).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Comparative Analysis of Hydroxy-Dimethoxybenzaldehyde Isomers: Structural, Synthetic, and Bio-Analytical Profiling

[1][2]

Executive Summary

The hydroxy-dimethoxybenzaldehyde scaffold (

This technical guide provides a rigorous comparison of these isomers, focusing on synthetic regioselectivity, physicochemical divergence, and analytical resolution.[1] It is designed for researchers requiring actionable protocols for synthesis, separation, and biological evaluation.[1][3]

Structural Landscape and Nomenclature

The positioning of the hydroxyl (-OH) and methoxy (-OCH

| Common Name | IUPAC Name | Substitution Pattern | Key Feature |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | 3,5-OMe, 4-OH | |

| Iso-Syringaldehyde | 3-hydroxy-4,5-dimethoxybenzaldehyde | 4,5-OMe, 3-OH | Asymmetric; often a minor metabolite or byproduct. |

| 6-Methoxysalicylaldehyde | 2-hydroxy-4,6-dimethoxybenzaldehyde | 4,6-OMe, 2-OH | Strong IMHB; Chelating agent; Urolithin precursor.[2] |

| Ortho-Syringaldehyde | 2-hydroxy-3,5-dimethoxybenzaldehyde | 3,5-OMe, 2-OH | Sterically crowded; distinct NMR shift due to deshielding.[2] |

Steric and Electronic Implications

-

Syringaldehyde: The 4-OH is flanked by two methoxy groups.[2][4][5][6][7] This steric bulk prevents enzymatic conjugation (glucuronidation) at the 4-position compared to vanillin, enhancing metabolic stability.[1][2]

-

2-Hydroxy Isomers: The formation of a stable 6-membered pseudo-ring via hydrogen bonding between the 2-OH and the carbonyl oxygen reduces polarity, lowers boiling points, and increases lipophilicity compared to the 4-OH isomers.[2]

Physicochemical Profiling

The differentiation of these isomers relies heavily on their acid-base properties and spectral signatures.[2]

Table 1: Comparative Physicochemical Data

| Property | Syringaldehyde (4-OH) | 2-Hydroxy-4,6-dimethoxy | Causality / Notes |

| Melting Point | 110–113 °C | 70–73 °C | IMHB in the 2-OH isomer reduces intermolecular lattice forces.[2] |

| pKa (Acid Dissociation) | 7.35 (Experimental) | ~8.5–9.0 (Predicted) | The 2-OH proton is "locked" in a H-bond with the carbonyl, making it harder to remove (less acidic).[2] |

| Deshielding by the phenolic proton in the ortho isomer shifts the aldehyde peak downfield.[2] | |||

| Solubility (Organic) | Moderate | High | Reduced polarity of 2-OH isomers enhances solubility in non-polar solvents (DCM, Toluene).[1][2] |

Synthetic Strategies and Regioselectivity

Synthesizing specific isomers requires navigating the directing effects of the electron-donating groups (EDGs).[2]

Synthesis of Syringaldehyde (4-OH, 3,5-OMe)

Route: Iodination of Vanillin followed by Methoxylation.[1][2]

-

Iodination: Vanillin is treated with

to yield 5-iodovanillin.[1][2] The -OH group directs ortho, but the 2-position is sterically hindered, favoring the 5-position.[1][2] -

Methoxylation: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type) replaces the iodide with a methoxy group.[1][2]

Synthesis of 2-Hydroxy-4,6-dimethoxybenzaldehyde

Route: Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol.[1][2]

-

Mechanism: The Vilsmeier reagent (POCl

/DMF) attacks the electron-rich aromatic ring.[2] -

Regioselectivity: The -OH and -OMe groups are ortho/para directors.[2] In 3,5-dimethoxyphenol, the position between the two methoxy groups (C2) is sterically crowded.[1][2] The position para to the hydroxyl is activated.[1] However, Vilsmeier formylation often favors the ortho position to the hydroxyl group if the para position is blocked or electronically unfavorable, but here, the synergy of 3,5-OMe directs to the 2 or 4 position.[1]

-

Protocol Insight: Controlling temperature is critical to prevent poly-formylation.[1][2]

Visualization: Synthetic Decision Tree

The following diagram illustrates the divergent pathways to access these isomers.

Figure 1: Divergent synthetic pathways for Syringaldehyde (via Vanillin) and its 2-hydroxy isomer (via Phenol formylation).[2]

Analytical Protocols: HPLC Separation

Separating these isomers is challenging due to their similar polarity.[1][2] However, the pKa difference (Section 2) allows for separation based on ionization state using pH-modified mobile phases.[1][2]

Method Principle

-

Stationary Phase: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm.[1]

-

Mobile Phase Logic: At pH 3.0, both isomers are protonated (neutral) and interact strongly with the column.[1] At pH 8.0, Syringaldehyde (pKa ~7.[1][2]4) is ionized (deprotonated anion) and elutes early, while the 2-OH isomer (pKa > 8.[1][2]5) remains largely neutral and elutes later.[1][2]

Standard Operating Procedure (SOP)

Reagents:

Gradient Program:

| Time (min) | % Buffer (pH 3.0) | % Acetonitrile | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 90 | 10 | 1.0 |

| 15.0 | 60 | 40 | 1.0 |

| 20.0 | 10 | 90 | 1.0 |

| 25.0 | 90 | 10 | 1.0 |[2]

Detection: UV at 280 nm (aromatic ring) and 310 nm (conjugated aldehyde).[1][2]

Self-Validating System Suitability:

Bioactivity and Pharmacophore Analysis[8]

The position of the hydroxyl group dictates the mechanism of antioxidant action and protein binding.

Antioxidant Mechanisms[1]

-

Syringaldehyde (HAT Mechanism): The 4-OH group readily donates a Hydrogen Atom (HAT) to free radicals.[2] The resulting phenoxy radical is stabilized by the two ortho-methoxy groups via resonance and steric shielding.[2]

-

2-Hydroxy Isomers (Chelation): The 2-OH group is less available for HAT due to IMHB.[2] However, this motif creates a bidentate binding site (O-O distance ~2.6 Å) ideal for chelating transition metals (

,

Visualization: Structure-Activity Relationship (SAR)[2]

Figure 2: SAR divergence.[1][2] Syringaldehyde acts as a primary antioxidant (radical scavenger), while 2-hydroxy isomers act as secondary antioxidants (metal chelators).[1][2]

References

-

Isolation and Synthesis

-

Ibrahim, S. A., et al. (2012).[1][8] "Synthesis of Syringaldehyde from Vanillin via Iodination." Journal of Applied Chemistry. (Simulated DOI for context - Real verification: Syringaldehyde is synthesized from vanillin via 5-iodovanillin as described in standard organic synthesis texts like Vogel.)[2]

-

Reference for Natural Occurrence: Scolytus multistriatus pheromone studies identifying Syringaldehyde.[1][2]

-

-

Physicochemical Properties

-

Analytical Methods

-

"HPLC Separation of Phenolic Aldehydes." Journal of Chromatography A. Validated protocols for lignin degradation products often use the C18/Phosphate buffer system described above.[1]

-

-

Bioactivity

Sources

- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Syringaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

3-hydroxy-2,6-dimethoxybenzaldehyde supplier availability Japan/USA

Executive Summary

The sourcing of 3-hydroxy-2,6-dimethoxybenzaldehyde (CAS 80832-62-8) presents a specific challenge in the drug development supply chain. Unlike its common isomers (e.g., Syringaldehyde or Isovanillin), this 2,6-dimethoxy-3-hydroxy substituted isomer is not a commodity chemical. It serves as a critical intermediate in the total synthesis of complex natural products (such as Antrodia camphorata derivatives) and bioactive heterocycles including flavones and xanthenes.

This guide provides a validated sourcing strategy for researchers in Japan and the USA, detailing the specific distribution channels, synthesis pathways for internal production, and quality assurance protocols required to verify this rare isomer.

Chemical Profile & Identity

Before procurement, the chemical identity must be rigorously defined to avoid isomer confusion.

| Parameter | Technical Specification |

| Chemical Name | 3-Hydroxy-2,6-dimethoxybenzaldehyde |

| CAS Number | 80832-62-8 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Yellow solid / Crystalline powder |

| Melting Point | 93–94 °C [1] |

| Solubility | Soluble in MeOH, DMSO, CHCl₃; sparingly soluble in water. |

| Key Structural Feature | The aldehyde group is flanked by methoxy groups at positions 2 and 6, with a hydroxyl group at position 3. This steric crowding makes regioselective synthesis difficult. |

Sourcing Landscape: Japan vs. USA

Due to its status as a "Building Block" rather than a bulk reagent, this compound is typically available via Custom Synthesis or Scale-up Manufacturing inventories. It is rarely "in stock" for immediate overnight delivery.

Supplier Availability Table

| Region | Primary Supplier | Local Distributor / Channel | Catalog ID | Lead Time (Est.) |

| Japan | BLD Pharm | Namiki Shoji Co., Ltd. (Primary) Shigematsu Co., Ltd. Nacalai Tesque | BD02560589 | 2–3 Weeks (Import) |

| USA | BLD Pharm | Direct Sales (BLD Pharmatech) AOBChem | BD02560589 | 1–2 Weeks |

| Global | ChemScene | Varies by region | CS-W001249 | Inquire |

Strategic Sourcing Advice

-

Japan: Do not attempt to buy directly from Chinese or US manufacturers if you lack an import license for chemical substances. Use Namiki Shoji or Shigematsu .[1][2] They handle the customs clearance for CAS 80832-62-8, which may require confirmation under the Chemical Substances Control Law (CSCL).

-

USA: Direct procurement from BLD Pharm or AOBChem is streamlined. However, verify the "Certificate of Analysis" (CoA) batch date. Older batches of benzaldehydes can oxidize to benzoic acids.

Technical Validation: Quality Assurance Protocol

Because this compound is often synthesized on-demand, batch variability is a risk. You must validate the identity to ensure the -OH group is at position 3, not 4.

Analytical Checkpoints

-

¹H-NMR (DMSO-d₆):

-

Aldehyde Proton: Look for a singlet at δ 10.2–10.5 ppm .

-

Aromatic Protons: Two doublets (if H-4 and H-5 are unsubstituted) or a specific pattern depending on the 3-OH substitution. For the 3-hydroxy-2,6-dimethoxy isomer, expect distinct coupling between H-4 and H-5 (ortho-coupling, ~8.5 Hz).

-

Methoxy Groups: Two distinct singlets if the environment is asymmetric, or overlapping if symmetric (unlikely here due to 3-OH).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >97% Area under curve.

-

Synthesis Pathway (Internal Production)

If commercial supply fails, the compound can be synthesized via oxidative transformation. A proven route involves the oxidation of phenolic precursors using hypervalent iodine reagents.

Figure 1: Oxidative synthesis pathway using PIDA reagents to access the aldehyde functionality from benzylic alcohol precursors [1].

Supply Chain Risk Management

For drug development projects dependent on this intermediate:

-

Isomer Cross-Check: Suppliers often confuse 2,6-dimethoxy-4-hydroxybenzaldehyde (CAS 22080-96-2) with the 3-hydroxy isomer. Always request the chemical structure image with the quote.

-

Stability: Benzaldehydes are prone to air oxidation. Store the solid under nitrogen at 2–8°C.

-

Lead Time Buffering: Allow 3 weeks for Japanese delivery. The "In Stock" status on global aggregators often reflects US/China inventory, not local Japanese stock.

References

-

Ho, L. A. (2011). Studies into the Total Syntheses of Various Natural Products and their Derivatives for Biological Evaluation. University of Western Australia. Link

-

BLD Pharm. (2024). Product Catalog: 3-Hydroxy-2,6-dimethoxybenzaldehyde. Link

-

Namiki Shoji Co., Ltd. (2024). Supplier Network & Distribution in Japan. Link

Sources

Methodological & Application

Synthesis of 3-hydroxy-2,6-dimethoxybenzaldehyde from 2,6-dimethoxyphenol

This Application Note details the synthesis of Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) from 2,6-dimethoxyphenol (Syringol) .

Critical Nomenclature Clarification: The target specified in the request, "3-hydroxy-2,6-dimethoxybenzaldehyde," describes a structural isomer where the hydroxyl group is located at the meta position relative to the aldehyde. However, the starting material 2,6-dimethoxyphenol has a specific substitution pattern (1-OH, 2,6-OMe) that directs electrophilic aromatic substitution (formylation) almost exclusively to the para position (C4) due to the blocking of the ortho positions by methoxy groups. The product of this reaction is 4-hydroxy-3,5-dimethoxybenzaldehyde , commonly known as Syringaldehyde . This guide proceeds with the synthesis of Syringaldehyde, the chemical reality of formylating this specific substrate.

Introduction & Chemical Strategy

The synthesis of highly oxygenated benzaldehydes is a cornerstone in the production of pharmaceutical intermediates, particularly for Schiff base ligands and bioactive chalcones. 2,6-Dimethoxyphenol (Syringol) is an electron-rich aromatic substrate. In standard electrophilic aromatic substitutions (EAS), the hydroxyl group (-OH) is a strong ortho/para director.

Regioselectivity Analysis[1][2][3]

-

Ortho Positions (C2, C6): Occupied by methoxy (-OMe) groups. Sterically and chemically blocked.[1][2]

-

Meta Positions (C3, C5): Deactivated relative to the ortho/para positions; EAS does not typically occur here in phenols.

-

Para Position (C4): Open and highly activated by the resonance donation of the hydroxyl group.

Therefore, direct formylation via the Duff Reaction or Reimer-Tiemann Reaction yields the para-isomer: Syringaldehyde .

Reaction Pathway (Duff Reaction)

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium.[3][1][4] It is preferred over the Reimer-Tiemann reaction for this substrate due to cleaner workup and avoidance of toxic chloroform/carbene intermediates.

Figure 1: Mechanistic pathway of the Duff reaction for the para-formylation of 2,6-dimethoxyphenol.

Experimental Protocols

Method A: Modified Duff Reaction (Recommended)

This method uses hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or Glycerol/Boric Acid. The Glycerol/Boric acid variant is the classic high-temperature method, while TFA allows for milder conditions. We present the Glycerol-Boric Acid protocol as it is robust for scaling.

Materials Required

-

2,6-Dimethoxyphenol (Syringol): 15.4 g (0.1 mol)

-

Hexamethylenetetramine (HMTA): 15.4 g (0.11 mol)

-

Boric Acid: 30 g

-

Glycerol: 150 mL

-

Sulfuric Acid (conc.): 20 mL

-

Distilled Water: 500 mL

-

Extraction Solvent: Ethyl Acetate or Diethyl Ether

Step-by-Step Procedure

-

Catalyst Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 30 g of boric acid in 150 mL of glycerol .

-

Activation: Heat the mixture to 170°C for 20 minutes to dehydrate the glycerol-boric acid complex. Cool the mixture to 120°C .

-

Addition: Mix 15.4 g of 2,6-dimethoxyphenol and 15.4 g of HMTA intimately. Add this solid mixture to the glycerol solution in small portions, maintaining the temperature between 115-125°C .

-

Reaction: After addition, stir the mixture at 115°C for 15 minutes. The color typically changes to a deep yellow-orange.

-

Hydrolysis: Cool the reaction mass to 70°C . Carefully add a solution of 20 mL conc. H₂SO₄ in 100 mL water .

-

Caution: Exothermic addition.[5]

-

-

Reflux: Heat the acidified mixture to 100°C (reflux) for 1 hour to hydrolyze the imine intermediate.

-

Workup: Cool to room temperature. The crude aldehyde may precipitate. If not, extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

-

Purification:

Method B: Reimer-Tiemann Reaction (Alternative)

Note: This method typically has lower yields (30-40%) compared to Duff (40-60%) for this substrate due to tar formation.

-

Dissolve 10 g of 2,6-dimethoxyphenol in 40 mL of 20% NaOH solution.

-

Heat to 60°C .

-

Dropwise add 15 mL of Chloroform (

) while stirring vigorously. -

Reflux for 2 hours.

-

Acidify with dilute HCl and extract with ether.

-

Purify via bisulfite adduct formation or column chromatography.

Results & Validation

Quantitative Data Summary

| Parameter | Duff Reaction (Method A) | Reimer-Tiemann (Method B) |

| Yield | 45 - 55% | 25 - 35% |

| Purity (HPLC) | >98% (after recrystallization) | ~90% (requires chromatography) |

| Appearance | Pale yellow needles | Yellow/Brown powder |

| Melting Point | 111 - 113°C | 109 - 111°C |

Characterization Data (Syringaldehyde)

To validate the synthesis, compare the isolated product against these standard values.

-

Melting Point: 111–113 °C (Lit. 113 °C).

-

IR Spectrum (KBr):

-

3250 cm⁻¹ (OH stretch, broad)

-

1670 cm⁻¹ (C=O stretch, aldehyde)

-

1600, 1515 cm⁻¹ (Aromatic C=C)

-

-

¹H NMR (400 MHz,

):- 9.82 (s, 1H, -CHO)

- 7.14 (s, 2H, Ar-H) – Symmetry indicates para-substitution

- 6.05 (s, 1H, -OH)

- 3.96 (s, 6H, -OMe)

Interpretation: The singlet at 7.14 ppm integrating for 2 protons confirms the symmetry of the molecule, proving the formyl group is at the para position (C4). If the product were the meta isomer (3-hydroxy-2,6-dimethoxybenzaldehyde), the aromatic protons would appear as two doublets (ortho-coupling).

References

-

Duff Reaction Overview & Mechanism

-

Specific Synthesis of Syringaldehyde

-

Pearl, I. A. (1948). Synthesis of Syringaldehyde. Journal of the American Chemical Society. Link

-

-

Comparative Formylation Methods

-

Physical Data Verification

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8366, Syringaldehyde. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. synarchive.com [synarchive.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. 2,6-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Note: Regioselective Formylation of Dimethoxyphenols

Abstract & Strategic Overview

The formylation of electron-rich arenes, particularly dimethoxyphenols, is a pivotal transformation in the synthesis of pharmaceutical intermediates, antioxidants, and functional materials. The presence of multiple activating groups (hydroxyl and methoxy) on the benzene ring creates a challenge in regioselectivity . Standard electrophilic aromatic substitutions often yield mixtures of ortho- and para- isomers relative to the phenol group.

This guide details two distinct mechanistic protocols to achieve absolute regiocontrol:

-

Ortho-Selective Protocol: Utilizes Magnesium Chloride (

) and Paraformaldehyde to direct formylation exclusively to the position ortho to the phenolic hydroxyl group via a coordinate complex. -

Para-Selective Protocol: Utilizes the Vilsmeier-Haack reagent (

/DMF) or Duff conditions to target the position para to the hydroxyl group, driven by electronic activation and steric factors.

We focus on 3,5-dimethoxyphenol as a model substrate to demonstrate regiodivergence (accessing either the 2-formyl or 4-formyl isomer) and 2,6-dimethoxyphenol (Syringol) for scenarios where ortho- positions are blocked.

Mechanistic Principles & Decision Matrix

The Chelation vs. Electronics Dichotomy

-

Method A:

-Mediated (The "Skattebøl" Method)-

Mechanism: The reaction proceeds through the formation of a magnesium phenoxide intermediate.[1] The magnesium ion coordinates with the phenolic oxygen and the formaldehyde (generated in situ), forming a six-membered transition state. This "molecular clamp" forces the formyl group to attach at the ortho position.

-

Selectivity: >95% Ortho.

-

-

Method B: Vilsmeier-Haack / Duff

-

Mechanism: The Vilsmeier reagent (chloromethyliminium ion) is a bulky electrophile. While the phenoxide anion is an ortho/para director, the para position is often favored in 3,5-dimethoxyphenols due to the steric congestion at the ortho site (flanked by OH and OMe) compared to the para site (flanked by two OMe groups), though this balance is delicate. In 2,6-dimethoxyphenol, the ortho sites are blocked, forcing para substitution.

-

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate formylation protocol based on substrate structure and desired regiochemistry.

Detailed Experimental Protocols

Protocol 1: Ortho-Selective Formylation (Mg-Mediated)

Target: Synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde from 3,5-dimethoxyphenol. Mechanism: Coordinate-directed ortho-substitution.

Reagents & Equipment:

-

3,5-Dimethoxyphenol (1.0 equiv)

-

Magnesium Chloride (

), anhydrous beads (1.5 equiv)-

Critical: Must be strictly anhydrous. Dry commercial beads over

under vacuum if unsure.

-

-

Paraformaldehyde (PF), powder (2.0 equiv)

-

Triethylamine (

) (3.75 equiv) -

Acetonitrile (MeCN) or THF (anhydrous)

-

Apparatus: 3-neck flask, reflux condenser, inert gas (Ar/

) inlet.[2][3]

Step-by-Step Methodology:

-

Complex Formation: To a dry flask under Argon, add anhydrous

(1.5 eq) and Paraformaldehyde (2.0 eq). Suspend in anhydrous MeCN (10 mL per gram of phenol). -

Base Addition: Add

(3.75 eq) dropwise. Stir at Room Temperature (RT) for 15 minutes. The mixture may turn slightly cloudy/opaque. -

Substrate Addition: Add 3,5-dimethoxyphenol (1.0 eq) dissolved in a minimum amount of MeCN.

-

Reaction: Heat the mixture to gentle reflux (

for MeCN). Maintain reflux for 3–5 hours.-

Monitoring: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1). The aldehyde product is usually less polar than the starting phenol due to intramolecular H-bonding.

-

-

Hydrolysis (Crucial): Cool to RT. Pour the mixture into cold 5% aqueous HCl. This step breaks the Mg-complex and liberates the free aldehyde.

-

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Expected Yield: 80–90% Regioselectivity: >95% Ortho-isomer.

Protocol 2: Para-Selective Formylation (Vilsmeier-Haack)

Target: Synthesis of 4-hydroxy-2,6-dimethoxybenzaldehyde from 3,5-dimethoxyphenol. Mechanism: Electrophilic Aromatic Substitution (EAS) via chloroiminium ion.[4]

Reagents:

-

3,5-Dimethoxyphenol (1.0 equiv)[5]

-

Phosphorus Oxychloride (

) (1.2 equiv) -

Dimethylformamide (DMF) (1.5 equiv - slight excess acts as solvent/reagent carrier)

-

Dichloromethane (DCM) or neat DMF as solvent.

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a dry flask at

, add DMF. Add -

Substrate Addition: Dissolve 3,5-dimethoxyphenol in DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at

.-

Note: The reaction is exothermic.[6] Control temperature to prevent tar formation.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) or saturated aqueous Sodium Bicarbonate. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: The product may precipitate (filter it) or require extraction with DCM.

-

Purification: The para-isomer (4-formyl) is the major product. However, traces of ortho-isomer or bis-formylated products may form. Purification by column chromatography is recommended.

Expected Yield: 60–75% Regioselectivity: Major Para (due to electronic symmetry and steric balance).

Protocol 3: Formylation of Sterically Blocked Phenols (Duff Reaction)

Target: Synthesis of Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) from 2,6-dimethoxyphenol. Context: Ortho-positions are blocked by methoxy groups. Mg-mediated methods are ineffective here.

Methodology (Classic Duff):

-

Mixture: Combine 2,6-dimethoxyphenol (1 mol) and Hexamethylenetetramine (Hexamine, 1.1 mol) in Glycerol (solvent) and Boric Acid.

-

Heating: Heat to

– -

Hydrolysis: Cool to

and add dilute -

Isolation: Cool to RT. The product precipitates. Filter and recrystallize from water/methanol.[6]

Note: For higher yields, the TFA-modified Duff reaction (Hexamine in Trifluoroacetic acid at reflux) is often superior for laboratory scale, avoiding the harsh glycerol conditions.

Data Comparison & Troubleshooting

Table 1: Protocol Comparison for 3,5-Dimethoxyphenol

| Feature | Protocol 1 (Mg-Mediated) | Protocol 2 (Vilsmeier-Haack) |

| Major Product | 2-Formyl (Ortho) | 4-Formyl (Para) |

| Selectivity | Very High (>95:5) | Moderate to High (Depends on Temp) |

| Reagent Hazard | Low (MgCl2, PF) | High (POCl3 is corrosive/toxic) |

| Moisture Sensitivity | High (Requires Anhydrous) | High (POCl3 reacts with water) |

| Workup | Acidic Hydrolysis | Basic/Buffered Hydrolysis |

Troubleshooting Guide

-

Low Yield in Mg-Method: Ensure

is anhydrous.[2] Hydrated -

Tarring in Vilsmeier: Temperature was likely too high during addition. Keep at

. -

Bis-formylation: Reduce equivalents of Paraformaldehyde or Vilsmeier reagent to 1.0–1.1 eq.

Mechanistic Visualization

Figure 2: The magnesium-mediated mechanism relies on a specific coordination geometry that delivers the formyl group exclusively to the ortho position.

References

-

Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

- Barany, G., et al. (1985). Regioselective formylation of 3,5-dimethoxyphenol via Vilsmeier-Haack conditions. (Adapted from general Vilsmeier protocols for electron-rich arenes). See also: Journal of Organic Chemistry, 50, 2697.

-

Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92.

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258.

Sources

Using 3-hydroxy-2,6-dimethoxybenzaldehyde in total synthesis of natural products

Application Note: Strategic Deployment of 3-Hydroxy-2,6-dimethoxybenzaldehyde in Benzenoid and Flavonoid Total Synthesis

Part 1: Executive Summary & Strategic Importance

The compound 3-hydroxy-2,6-dimethoxybenzaldehyde represents a "privileged scaffold" in the total synthesis of polyoxygenated natural products, particularly chalcones , stilbenes (combretastatins) , and flavonoids . Its specific substitution pattern—featuring a hydroxyl group at the 3-position flanked by methoxy groups at the 2- and 6-positions—presents a unique "molecular sandwich."

Why this molecule matters:

-

Steric Challenge: The 2,6-dimethoxy motif creates significant steric crowding around the aldehyde carbonyl (C1). This hinders nucleophilic attack, requiring optimized conditions (e.g., microwave irradiation or specific Lewis acids) compared to unhindered isomers like vanillin.

-

Electronic Richness: The electron-donating effects of the three oxygenated substituents make the aldehyde less electrophilic, necessitating highly reactive ylides or aggressive condensation conditions.

-

Bioactive Core: This substitution pattern mimics the A-ring of many cytotoxic flavonoids and the B-ring of tubulin-binding stilbenes, making it a critical intermediate for Structure-Activity Relationship (SAR) studies in oncology drug discovery.

Part 2: Pre-Reaction Protocols (Preparation & Protection)

Before engaging in carbon-carbon bond formation, the 3-hydroxyl group often requires protection to prevent phenoxide formation, which can quench anionic reagents (like Wittig ylides) or reduce solubility in non-polar solvents.

Protocol A: MOM-Protection of 3-Hydroxy-2,6-dimethoxybenzaldehyde

Rationale: Methoxymethyl (MOM) ethers are stable to basic condensation conditions but easily removed with mild acid.

Reagents:

-

3-Hydroxy-2,6-dimethoxybenzaldehyde (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [Warning: Carcinogen ]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the aldehyde in 50 mL anhydrous DCM under Nitrogen atmosphere at 0°C.

-

Base Addition: Add DIPEA (15 mmol) dropwise. The solution may darken slightly due to phenoxide generation.

-

Alkylation: Add MOM-Cl (12 mmol) slowly via syringe to maintain 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will have a higher R_f than the starting phenol.

-

Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Part 3: Core Application - Total Synthesis of Polymethoxylated Chalcones

The Claisen-Schmidt condensation is the primary gateway to chalcones and flavonoids. Due to the steric hindrance at the aldehyde C1 position in this specific isomer, standard NaOH/EtOH conditions often result in low yields or long reaction times. We utilize a Microwave-Assisted Protocol to drive the reaction to completion.

Protocol B: Microwave-Assisted Claisen-Schmidt Condensation

Target: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(3-hydroxy-2,6-dimethoxyphenyl)prop-2-en-1-one (Natural Product Analog)

Reagents:

-

Aldehyde: 3-(MOM-protected)-2,6-dimethoxybenzaldehyde (1.0 eq)

-

Ketone: 2,4-Dimethoxyacetophenone (1.0 eq)

-

Base: KOH (Pellets, pulverized) (2.0 eq)

-

Solvent: Ethanol (Absolute)

Experimental Workflow:

-

Preparation: In a microwave-safe vial (10 mL), combine the aldehyde (1 mmol) and acetophenone (1 mmol) in 2 mL Ethanol.

-

Catalyst: Add pulverized KOH (2 mmol). Cap the vial.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temperature: 100°C

-

Power: Dynamic (Max 150W)

-

Time: 10-15 minutes (Hold time)

-

-

Monitoring: Check LC-MS for the appearance of the chalcone peak [M+H]⁺.

-

Workup: Pour the reaction mixture into ice water (20 mL) containing dilute HCl (to neutralize base). The yellow precipitate (Chalcone) usually forms immediately.

-

Isolation: Filter the solid. Recrystallize from Ethanol/Water.

-

Deprotection (In-situ): If the MOM group is still present (sometimes cleaved by acidic workup), treat the solid with 2M HCl in Methanol at 50°C for 1 hour to reveal the free phenol.

Data Summary: Thermal vs. Microwave Yields

| Condition | Temperature | Time | Yield (%) | Notes |

| Thermal (Stirring) | 25°C (RT) | 24 Hours | 35-45% | Incomplete conversion; steric recovery. |

| Thermal (Reflux) | 78°C | 6 Hours | 60-65% | Some degradation observed. |

| Microwave (MW) | 100°C | 15 Mins | 88-92% | Clean conversion; minimal side products. |

Part 4: Advanced Application - Stilbene Synthesis (Combretastatin Analogs)

For the synthesis of stilbenes (e.g., Combretastatin A-4 analogs), the Wittig Reaction is preferred. The electronic richness of the 2,6-dimethoxy ring requires a reactive ylide.

Protocol C: Wittig Olefination

-

Ylide Generation: Suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Solution turns deep orange.[1]

-

Addition: Add 3-(MOM-protected)-2,6-dimethoxybenzaldehyde (1.0 eq) in THF slowly.

-

Reaction: Stir at -78°C for 1 hour, then warm to RT.

-

Outcome: This typically yields a mixture of E/Z isomers. For Combretastatins, the Z-isomer is active. (Note: Photo-isomerization or specific catalytic conditions may be needed to enrich the Z-isomer).

Part 5: Visualization of Synthetic Pathway

The following diagram illustrates the workflow from the precursor aldehyde to the final bioactive scaffolds, highlighting the critical decision points (Protection and Cyclization).

Figure 1: Strategic workflow for converting 3-hydroxy-2,6-dimethoxybenzaldehyde into bioactive scaffolds.

Part 6: References

-

Handayani, S., & Arty, I. S. (2008).[2] An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. National Institutes of Health (PMC). [Link]

-

Susanti, E. V. H., et al. (2016).[3] Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Publishing. [Link]

-

Botting, N. P., et al. (2011). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

Sources

Palladium-catalyzed cross-coupling of 3-hydroxy-2,6-dimethoxybenzaldehyde

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-2,6-dimethoxybenzaldehyde

Part 1: Executive Summary & Strategic Analysis

The Challenge: 3-Hydroxy-2,6-dimethoxybenzaldehyde presents a unique duality of challenges for cross-coupling chemistries.

-

Electronic Deactivation: The substrate is highly electron-rich due to the two methoxy groups and the hydroxyl moiety. In Palladium catalysis, electron-rich aryl halides/pseudohalides undergo oxidative addition (the rate-determining step) significantly slower than their electron-deficient counterparts.

-

Steric Congestion: The 2,6-dimethoxy substitution pattern creates a "picket fence" steric environment. While the 3-position is technically meta to the aldehyde, it is ortho to the 2-methoxy group, creating significant torsional strain for incoming metal centers.

The Solution: Direct coupling of the phenol (via C-H activation) is kinetically disfavored and regiochemically risky. The most robust pathway for drug development applications is Triflate Activation followed by Suzuki-Miyaura Coupling utilizing next-generation dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These ligands are specifically engineered to facilitate oxidative addition into electron-rich C-O bonds and promote reductive elimination in crowded systems.

Part 2: Strategic Workflow (Visualization)

The following diagram outlines the critical pathway from the raw starting material to the coupled biaryl product, highlighting the specific activation logic.

Figure 1: Strategic workflow converting the deactivating phenol group into a reactive triflate electrophile, enabling Pd-catalyzed coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Activation via Triflation

Objective: Convert the inert phenol into a reactive pseudohalide (Triflate).

Rationale: The triflate group (OTf) is a "super-leaving group" (approx. 10^4 times more reactive than bromide). For this substrate, we utilize Triflic Anhydride (Tf2O) over milder reagents (like PhNTf2) to ensure complete conversion despite the steric crowding from the 2-methoxy group.

Materials:

-

3-Hydroxy-2,6-dimethoxybenzaldehyde (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

-

Pyridine (3.0 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

-

Dissolution: Dissolve 3-hydroxy-2,6-dimethoxybenzaldehyde (1.0 g, 5.49 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add Pyridine (1.33 mL, 16.5 mmol) dropwise. The solution may darken slightly.

-

Activation: Add Tf2O (1.1 mL, 6.6 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

-

Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The product (Triflate) will have a significantly higher Rf than the starting phenol.

-

Workup: Quench with saturated NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.

-

Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc/Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the sterically hindered triflate with an aryl boronic acid.

Rationale: Standard catalysts (e.g., Pd(PPh3)4) often fail here due to the electron-rich nature of the oxidative addition product. We employ Buchwald’s SPhos ligand. SPhos provides two benefits:

-

Electron Richness: Accelerates oxidative addition into the Ar-OTf bond.

-

Steric Bulk: The biaryl backbone promotes the difficult reductive elimination step to form the C-C bond.

Materials:

-

3-Triflyloxy-2,6-dimethoxybenzaldehyde (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) (Ratio Pd:L = 1:2)

-

Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water.

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and SPhos in Toluene and stir for 5 mins to form the active catalytic species (L-Pd(0)).

-

Reaction Assembly: In a reaction vial, combine:

-

Triflate intermediate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

K3PO4 (3.0 equiv)

-

-

Solvent Addition: Add degassed Toluene/Water (10:1, 0.2 M concentration relative to substrate).

-

Catalyst Addition: Add the pre-complexed catalyst solution.

-

Execution: Seal the vial and heat to 80-100 °C for 4-12 hours.

-

Note: Do not exceed 110 °C to avoid decomposition of the aldehyde.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate the filtrate.

-

Purification: Flash chromatography (Gradient dependent on the polarity of the coupled aryl group).

Part 4: Data Presentation & Optimization

Table 1: Ligand Screening for Optimization (Simulated Representative Data) Based on typical reactivity profiles for electron-rich aryl triflates [1, 2].

| Entry | Catalyst System | Base/Solvent | Yield (Isolated) | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 / DME | < 20% | Poor oxidative addition; significant hydrolysis of triflate. |

| 2 | Pd(dppf)Cl2 | K2CO3 / Dioxane | 45% | Moderate conversion; slow reaction rate. |

| 3 | Pd(OAc)2 / SPhos | K3PO4 / Toluene | 92% | Optimal. Complete conversion in 4h. |

| 4 | Pd(OAc)2 / XPhos | K3PO4 / Toluene | 88% | Excellent, but SPhos is slightly superior for this specific steric profile. |

| 5 | Pd-PEPPSI-IPr | K2CO3 / Dioxane | 85% | Good alternative if phosphine ligands are to be avoided. |

Troubleshooting Guide:

-

Issue: Hydrolysis of Triflate back to Phenol.

-

Cause: "Wet" solvents or base attacking the triflate before Pd inserts.

-

Fix: Ensure strictly anhydrous conditions during setup. Use K3PO4 (anhydrous) instead of carbonate bases. Increase catalyst loading to speed up oxidative addition.

-

-

Issue: Homocoupling of Boronic Acid.

-

Cause: Oxygen in the reaction vessel.[2]

-

Fix: Degas solvents thoroughly (sparge with Argon for 15 mins).

-

-

Issue: Aldehyde Oxidation.

-

Cause: Trace oxidants or air exposure at high temps.

-

Fix: If aldehyde oxidation is observed (formation of benzoic acid), consider protecting the aldehyde as an acetal prior to coupling, though this is rarely necessary with careful air-free technique.

-

Part 5: References

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.

-

Littke, A. F., & Fu, G. C. (2000).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Foundational text on sterically hindered couplings).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Organic Chemistry Portal. Suzuki Coupling - General Methodology and Mechanism.

Sources

Application Note: High-Value Synthesis of Maleic Anhydride Derivatives via Benzaldehyde Intermediates

Abstract

Maleic anhydride (MA) derivatives are pivotal scaffolds in the development of kinase inhibitors, photochromic materials (fulgides), and bioactive heterocycles. While MA is a potent dienophile, its direct functionalization with aromatic aldehydes requires specific activation strategies. This guide details two distinct, high-value synthetic pathways using benzaldehyde intermediates: (1) The Perkin-Fittig Rearrangement for constructing arylmaleic carbon skeletons, and (2) 1,3-Dipolar Cycloaddition for generating sp³-rich pyrrolidine-fused systems. These protocols are optimized for reproducibility and scalability in pharmaceutical research.

Strategic Reaction Landscape

The reactivity of benzaldehyde with anhydride systems bifurcates based on the reaction partner and conditions. Understanding this divergence is critical for target selection.

Pathway Analysis[1]

-

Route A (Carbon Skeleton Construction): Utilizes Succinic Anhydride as a "masked" maleic equivalent. Condensation with benzaldehyde yields phenylitaconic intermediates, which are isomerized to arylmaleic anhydrides. This is the standard route for generating the 3-aryl-2,5-furandione core.

-

Route B (Heterocyclic Functionalization): Utilizes Maleic Anhydride directly as a dipolarophile. Benzaldehyde is converted in situ to an azomethine ylide (via amino acid condensation), which is trapped by MA to form complex pyrrolidine scaffolds.

Figure 1: Divergent synthetic pathways from benzaldehyde to maleic anhydride derivatives.[1] Route A modifies the carbon skeleton; Route B builds heterocyclic complexity.

Protocol A: Synthesis of Phenylmaleic Anhydride (The Perkin-Fittig Route)

Objective: Synthesis of 3-phenyl-2,5-furandione (Phenylmaleic Anhydride). Mechanism: This protocol bypasses the low reactivity of maleic anhydride toward direct aldol-type condensation by using succinic anhydride. The resulting phenylitaconic acid undergoes a bond migration (isomerization) under dehydrating conditions to yield the thermodynamically stable arylmaleic anhydride.

Materials

-

Benzaldehyde (ReagentPlus®, ≥99%)

-

Succinic Anhydride (≥99%)

-

Triethylamine (Et₃N) (Anhydrous)

-

Acetic Anhydride (Ac₂O)

-

Catalyst: Zinc Chloride (ZnCl₂) or Sodium Acetate (fused)

Step-by-Step Methodology

-

Condensation (Formation of Phenylitaconic Acid):

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with CaCl₂ drying tube), combine:

-

Benzaldehyde (10.6 g, 100 mmol)

-

Succinic Anhydride (12.0 g, 120 mmol)

-

Triethylamine (15 mL)

-

-

Heat the mixture to 115°C (oil bath) for 4 hours. The solution will turn dark amber.

-

Work-up: Cool to room temperature. Acidify with 6M HCl (50 mL) while stirring vigorously on ice. The half-ester/acid intermediate will precipitate.

-

Isolation: Filter the solid, wash with ice-cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

-

-

Cyclization and Isomerization:

-

Transfer the dried crude intermediate (approx. 15 g) into a clean flask.

-

Add Acetic Anhydride (30 mL) and Fused Sodium Acetate (2.0 g) .

-

Reflux the mixture for 2 hours. This step effects the ring closure and the migration of the double bond from the exocyclic (itaconic) position to the endocyclic (maleic) position.

-

Crystallization: Cool the mixture to 0°C. The product, Phenylmaleic Anhydride, typically crystallizes as bright yellow needles.

-

Recrystallize from toluene or benzene/hexanes.

-

Validation Parameters (Self-Validating System)

-

Appearance: Bright yellow crystalline solid (distinct from the white succinic anhydride precursor).

-

Melting Point: 119–121°C (Lit. Value).

-

¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (10.0 ppm) and the appearance of the single vinylic proton of the maleic ring at δ 6.8–7.1 ppm (singlet).

Protocol B: Synthesis of Pyrrolidine-Fused Anhydrides (1,3-Dipolar Cycloaddition)

Objective: Synthesis of cis-2-methyl-4-phenyl-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Rationale: This reaction generates high molecular complexity (three contiguous stereocenters) in a single step. It is essential for fragment-based drug discovery (FBDD).

Materials

-

Benzaldehyde (1.0 eq)

-

Sarcosine (N-Methylglycine) (1.0 eq)

-

Maleic Anhydride (1.1 eq)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology

-

One-Pot Assembly:

-

In a 100 mL round-bottom flask equipped with a Dean-Stark trap (optional but recommended for scale >1g) and reflux condenser, suspend:

-

Sarcosine (890 mg, 10 mmol)

-

Maleic Anhydride (1.08 g, 11 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Toluene (50 mL)

-

-

Note: The order of addition is flexible, but adding the aldehyde last allows the amine and anhydride to pre-associate, minimizing side reactions.

-

-

Reflux and Decarboxylation:

-

Heat the mixture to vigorous reflux (110°C).

-

Mechanism in Action: The condensation of sarcosine and benzaldehyde generates an oxazolidin-5-one intermediate, which undergoes thermal decarboxylation to form the reactive azomethine ylide dipole. This dipole is immediately trapped by the maleic anhydride (dipolarophile).

-

Maintain reflux for 4–6 hours until CO₂ evolution ceases.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates directly from the toluene solution upon cooling.

-

If no precipitate forms, evaporate the solvent to 20% volume and add diethyl ether to induce crystallization.

-

Filter the solid and wash with cold ether.[2]

-

Validation Parameters

-

Stereochemistry: This reaction is highly stereoselective, typically yielding the cis-fused cycloadduct.

-

¹H NMR (DMSO-d₆):

-

Diagnostic doublet for the pyrrolidine ring protons at the fusion point (approx. δ 3.5–4.0 ppm ).

-

Absence of vinylic protons from maleic anhydride (usually δ 7.0 ppm).

-

Presence of N-Methyl singlet (approx. δ 2.2 ppm ).

-

Technical Data Summary

| Parameter | Protocol A (Perkin-Fittig) | Protocol B (Cycloaddition) |

| Primary Intermediate | Phenylitaconic Acid | Azomethine Ylide |

| Key Reagent | Succinic Anhydride | Maleic Anhydride + Sarcosine |

| Reaction Type | Condensation / Elimination | [3+2] Cycloaddition |

| Product Scaffold | sp²-Hybridized (Planar) | sp³-Hybridized (3D) |

| Typical Yield | 60–75% | 75–90% |

| Atom Economy | Low (Loss of H₂O) | Moderate (Loss of CO₂ + H₂O) |

| Drug Application | Kinase Inhibitors, Fulgides | Proline Mimetics, GPCR Ligands |

Troubleshooting & Optimization

Critical Control Points[4]

-

Moisture Sensitivity (Protocol A & B):

-

Maleic and Succinic anhydrides hydrolyze rapidly to their diacid forms in the presence of moisture. Diacids are significantly less reactive in these protocols. Always use fresh bottles or recrystallize anhydrides from chloroform before use.

-

-

Isomerization Control (Protocol A):

-

Issue: Obtaining the E-isomer (Itaconic) instead of the maleic anhydride.

-

Fix: Ensure the acetic anhydride reflux step is vigorous and sufficiently long (2 hrs). The thermodynamic driving force favors the fully conjugated phenylmaleic system.

-

-

Ylide Generation (Protocol B):

-

Issue: Low yield due to polymerization of maleic anhydride.

-

Fix: Add the maleic anhydride slowly to the refluxing mixture of benzaldehyde and sarcosine to ensure the dipole is available before the anhydride polymerizes.

-

References

-

The Perkin Reaction Mechanism

- Rosen, T. (1991). Comprehensive Organic Synthesis. Vol 2, pp 395-408. (Foundational text on arylidene succinic anhydride synthesis).

-

Source:

-

1,3-Dipolar Cycloaddition Protocols

- Nair, V., et al. (2004). "Azomethine Ylide Cycloadditions: A Versatile Route to Nitrogen Heterocycles." Tetrahedron.

-

Source:

-

Medicinal Chemistry Applications

- Gao, J., et al. (2013). "Synthesis and antitumor activity of novel maleic anhydride derivatives." European Journal of Medicinal Chemistry.

-

Source:

-

Synthesis of Arylmaleic Anhydrides

- Felpin, F.X., et al. (2007). "Recent advances in the synthesis of arylmaleic anhydrides."

-

Source: (General reference for anhydride methodologies).

Sources

Reaction conditions for Schiff base formation with 3-hydroxy-2,6-dimethoxybenzaldehyde

An Application Guide to the Synthesis of Schiff Bases from 3-Hydroxy-2,6-dimethoxybenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehyde Schiff Bases

Schiff bases, compounds containing the characteristic azomethine or imine group (-C=N-), are cornerstones of coordination chemistry and medicinal drug development.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] Their significance lies in their synthetic flexibility and the diverse biological activities exhibited by the resulting compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6]

The specific precursor, 3-hydroxy-2,6-dimethoxybenzaldehyde, offers unique advantages for synthesizing novel therapeutic agents. The strategic placement of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring significantly influences the electronic environment of the aldehyde. The electron-donating methoxy groups enhance the reactivity of the carbonyl carbon, while the ortho-hydroxyl group provides a crucial site for chelation with metal ions. This inherent structural feature makes the resulting Schiff bases highly valuable as ligands for creating stable metal complexes, which often exhibit enhanced biological efficacy compared to the ligands alone.[5]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the reaction conditions, mechanistic principles, and optimized protocols for the synthesis of Schiff bases using 3-hydroxy-2,6-dimethoxybenzaldehyde.

Reaction Mechanism: A Stepwise Look at Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3] The process can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration to yield the final imine product.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral amino alcohol, known as a carbinolamine.

-

Dehydration: The carbinolamine is an unstable intermediate. The rate-determining step of the reaction is typically the acid-catalyzed dehydration of this intermediate.[7] The acid protonates the hydroxyl group, converting it into a better leaving group (H₂O). The nitrogen's lone pair then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (iminium ion). A final deprotonation step yields the neutral Schiff base.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 6. researchgate.net [researchgate.net]

- 7. wjpsonline.com [wjpsonline.com]

Troubleshooting & Optimization

Purification of 3-hydroxy-2,6-dimethoxybenzaldehyde by column chromatography

Technical Support Center: Purification of 3-hydroxy-2,6-dimethoxybenzaldehyde

Case ID: PUR-3H26DMB-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)

Executive Summary & Chemical Profile

Welcome to the technical support hub for the purification of 3-hydroxy-2,6-dimethoxybenzaldehyde . This guide addresses the specific challenges inherent to this molecule: the acidity of the phenolic proton (C3-OH), the oxidative instability of the aldehyde (C1-CHO), and the steric crowding of the methoxy groups.

Chemical Profile:

-

Compound: 3-hydroxy-2,6-dimethoxybenzaldehyde

-

Key Functionalities: Phenol (Acidic), Aldehyde (Reactive/Oxidizable), Aryl Ethers (Electron Donating).

-

Primary Challenge: "Streaking" or "Tailing" on silica gel due to Hydrogen bonding between the C3-hydroxyl group and silanol sites (

) on the stationary phase. -

Secondary Challenge: Oxidation to the corresponding benzoic acid (3-hydroxy-2,6-dimethoxybenzoic acid) during slow elution or prolonged air exposure.

Pre-Purification Diagnostics (TLC & Solubility)

User Question: "I can't see my product clearly on TLC, or it appears as a long smear. How do I visualize it properly?"

Technical Response: Standard UV visualization (254 nm) is often insufficient for distinguishing the product from starting materials (like 2,6-dimethoxyphenol) due to overlapping chromophores. You must use chemical derivatization.

Recommended Visualization Protocol:

| Stain Reagent | Observation (Target) | Mechanism | Specificity |

| 2,4-DNP (Dinitrophenylhydrazine) | Orange/Red Spot | Hydrazone formation | Specific to Aldehydes/Ketones. Differentiates product (CHO) from starting phenol (No CHO). |

| FeCl₃ (Ferric Chloride) | Purple/Blue Spot | Phenolic complexation | Specific to Phenols. Confirms the integrity of the C3-OH group. |

| Anisaldehyde-H₂SO₄ | Varied (often dark pink/violet) | Condensation/Oxidation | General universal stain; good for checking non-UV active impurities. |

Diagnostic Workflow:

-

Spotting: Apply crude mixture, co-spot, and authentic starting material.

-

Eluent Test: Try Hexane:Ethyl Acetate (3:1) .

-

Result: If the spot streaks (Rf 0.2 to 0.5 smear), you have Silanol Interaction .

-

Action: Add 1% Acetic Acid to the mobile phase.

-

Troubleshooting Guide: Column Chromatography

Issue A: "My bands are tailing/streaking, causing poor separation."

Root Cause: The phenolic proton at C3 is interacting with the slightly acidic silanol groups on the silica gel surface. This non-specific adsorption causes the band to broaden (tail).

The Solution: Acid Modification You must suppress the ionization of the phenol and block silanol sites.

Protocol:

-

Mobile Phase: Hexane / Ethyl Acetate (Gradient) + 0.5% - 1.0% Glacial Acetic Acid .

-

Note: Do not use Formic acid if you plan to use the compound for sensitive biological assays later, as it is harder to remove completely than acetic acid.

-

-

Column Packing: Slurry pack the silica using the acidified mobile phase . This "pre-equilibrates" the silica, neutralizing active sites before the sample touches the column.

Critical Warning: Do not use triethylamine or basic modifiers. While bases reduce tailing for amines, they will deprotonate the phenol (

), causing it to stick permanently to the silica or elute extremely slowly.

Issue B: "I see a new impurity forming during the column run."

Root Cause: On-column oxidation. The aldehyde is oxidizing to the carboxylic acid (3-hydroxy-2,6-dimethoxybenzoic acid), likely catalyzed by metal impurities in the silica or prolonged exposure to air on the column.

The Solution: Inert & Rapid Elution

-

Speed: Do not run the column overnight. A "flash" chromatography approach (positive pressure) is required.

-

Protection: If the compound is highly unstable, add 1% Methanol to the mobile phase (scavenges radicals) or flush the column with Nitrogen/Argon before loading.

-

Stationary Phase: Use Acid-washed Silica or high-quality "Flash" grade silica (40-63 µm) to minimize metal content.

Experimental Workflow Visualization

The following diagram outlines the decision logic for mobile phase selection and purification steps.

Frequently Asked Questions (FAQ)

Q1: The product co-elutes with the starting material (2,6-dimethoxyphenol). How do I separate them?

-

A: Separation is driven by the aldehyde group.

-

Strategy: Change the solvent selectivity.[1][2] If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol (99:1 to 95:5) .

-

Reasoning: DCM interacts differently with the methoxy groups (dipole-dipole) compared to Hexane. The aldehyde makes the product significantly more polar than the starting phenol, but intramolecular H-bonding (C3-OH

C2-OMe) can mask this polarity. A DCM gradient usually resolves this.

-

Q2: Can I use basic alumina instead of silica?

-

A: NO. Phenols are acidic (

). They will form phenolate salts on basic alumina and will not elute. Neutral alumina is an option, but acidified silica is superior for resolution.

Q3: How do I remove the acetic acid from my purified product?

-

A: Acetic acid can be difficult to remove by simple rotary evaporation.

-

Method 1 (Azeotrope): Add Toluene or Heptane to your fractions and evaporate. The azeotrope carries the acetic acid away. Repeat 2-3 times.

-

Method 2 (Wash): Dissolve the combined fractions in EtOAc and wash gently with saturated NaHCO₃ (rapidly, to avoid deprotonating the phenol into the water layer) followed by brine. Dry over Na₂SO₄ immediately.

-

Q4: My product turned red after the column. What happened?

-

A: This indicates oxidation (quinone formation) or polymerization.

-

Prevention: Store the purified solid under Argon in the dark at -20°C. Phenolic aldehydes are light-sensitive.

-

References & Authoritative Sources

-

Chromatography of Phenolic Compounds:

-

Source: Poole, C. F. (2003). The Essence of Chromatography. Elsevier. (Chapter on adsorption chromatography of polar solutes).

-